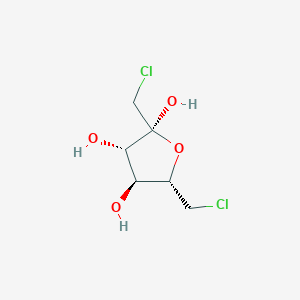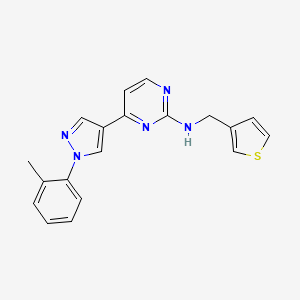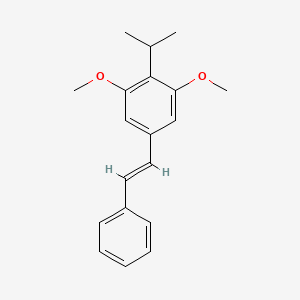![molecular formula C13H10N4O5 B11829740 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acids are chemical compounds that, in aqueous solutions, release hydrogen ions (H⁺). They are characterized by their sour taste, ability to turn blue litmus paper red, and their reactivity with metals and bases to form salts. Acids play a crucial role in various chemical processes and are classified into organic and inorganic acids. Examples include hydrochloric acid, sulfuric acid, and acetic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Combination of Elements: Some acids, like hydrogen chloride, are prepared by the direct combination of hydrogen and chlorine under specific conditions.
Oxidation of Alkylbenzenes: Carboxylic acids can be synthesized by oxidizing alkylbenzenes using potassium permanganate (KMnO₄).
Hydrolysis of Nitriles: Carboxylic acids can also be prepared by hydrolyzing nitriles in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: This involves reacting a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield a carboxylic acid.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acids can undergo oxidation reactions.
Reduction: Acids like nitric acid can be reduced to form nitrogen oxides.
Substitution: Organic acids can undergo substitution reactions, such as the halogenation of acetic acid to form chloroacetic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Platinum (Pt), palladium (Pd).
Major Products
Oxidation: Sulfur trioxide (SO₃), nitrogen oxides (NOₓ).
Reduction: Ammonia (NH₃), nitrogen gas (N₂).
Substitution: Chloroacetic acid, bromoacetic acid.
Aplicaciones Científicas De Investigación
Acids have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various organic reactions, such as esterification and polymerization.
Biology: Play a role in metabolic pathways and enzyme functions.
Medicine: Used in pharmaceuticals for drug formulation and as active ingredients.
Industry: Employed in the production of fertilizers, explosives, and dyes.
Mecanismo De Acción
Acids exert their effects through various mechanisms:
Proton Donation: Acids donate protons (H⁺) to other molecules, which can alter the structure and reactivity of the recipient molecule.
Catalysis: Acids can act as catalysts by providing protons that facilitate chemical reactions.
Molecular Targets: Acids can target specific molecules, such as enzymes, and modify their activity.
Comparación Con Compuestos Similares
Acids can be compared with bases, which are compounds that accept protons. Here are some key differences:
pH Levels: Acids have a pH less than 7, while bases have a pH greater than 7.
Chemical Behavior: Acids donate protons, whereas bases accept protons.
Reactivity: Acids react with metals to produce hydrogen gas, while bases react with acids to form water and salts.
Similar Compounds
Propiedades
Fórmula molecular |
C13H10N4O5 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
4-[(7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)8-1-3-9(4-2-8)15-10-5-6-12(17(20)21)16-11(10)7-14-22-16/h1-7,14-15H,(H,18,19) |
Clave InChI |
KFSBHNDNYCTZON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)


![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)

![2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)


![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)


